1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one
Description
Properties
Molecular Formula |
C14H15BrFNO2 |
|---|---|
Molecular Weight |
328.18 g/mol |
IUPAC Name |
1-(5-bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C14H15BrFNO2/c1-2-13(18)10-4-3-7-17(14(10)19)12-8-9(15)5-6-11(12)16/h5-6,8,10H,2-4,7H2,1H3 |
InChI Key |
AAEAXFRJYWPHRB-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=C(C=CC(=C2)Br)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one typically involves multiple steps, including substitution and oxidation reactions. One common synthetic route starts with the reaction of 5-bromo-2-fluoro-N-methoxy-N-methylbenzamide with methylmagnesium chloride in tetrahydrofuran at low temperatures (12-16°C). The reaction mixture is then heated to reflux, followed by quenching with saturated ammonium chloride solution. The product is extracted with ethyl acetate, washed with brine, dried over sodium sulfate, and concentrated under reduced pressure to yield the desired compound .
Chemical Reactions Analysis
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide (MnO2) to form corresponding ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield alcohol derivatives.
Substitution: The bromine and fluorine atoms on the phenyl ring make the compound susceptible to nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Major products formed from these reactions include ketones, alcohols, and substituted phenyl derivatives .
Scientific Research Applications
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s electrophilic properties, making it a potent inhibitor of certain enzymes. The piperidin-2-one moiety allows the compound to bind effectively to receptor sites, modulating various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperidin-2-one Derivatives with Aromatic Substituents
Key Observations :
- Ring Size : The 6-membered piperidin-2-one core in the target compound offers greater conformational flexibility compared to the 5-membered pyrrolidin-2-one .
- Polarity : Hydroxymethyl substituents (e.g., ) enhance aqueous solubility, whereas the bromo-fluoro-phenyl group in the target compound increases lipophilicity, likely improving membrane permeability.
Bromo-Fluorophenyl Derivatives
Key Observations :
- Complexity: The target compound’s piperidin-2-one scaffold adds steric bulk and hydrogen-bonding capability compared to simpler acetophenone derivatives like .
- Synthetic Utility: Bromo-fluorophenyl ketones (e.g., ) are common intermediates in Suzuki-Miyaura couplings, whereas the target compound’s piperidinone core may serve as a privileged structure in drug design.
Bromodomain-Targeting Compounds
Compounds from (e.g., 32–36) feature benzimidazole-pyridinone hybrids with piperidine/tetrahydrofuran substituents. For example:
- Compound 32 : Tetrahydro-2H-pyran-4-carbonyl group enhances metabolic stability due to steric shielding.
- Compound 33 : 1-Acetylpiperidine-4-carbonyl group introduces additional hydrogen-bond acceptors.
Comparison with Target Compound :
- Synthetic Feasibility: The target compound’s simpler acyl group (propanoyl vs. tetrahydrofuran-carbonyl in ) may streamline synthesis and reduce cost.
Physicochemical and Pharmacological Insights
- Solubility: The bromo-fluorophenyl group imparts high lipophilicity (clogP ~2.5), whereas the piperidin-2-one and propanoyl groups introduce moderate polarity. This balance may favor blood-brain barrier penetration compared to more polar derivatives like .
- Stability : The piperidin-2-one core is less prone to hydrolysis than ester-containing analogs (e.g., ethyl esters in ), suggesting improved metabolic stability.
Biological Activity
1-(5-Bromo-2-fluorophenyl)-3-propanoylpiperidin-2-one is a synthetic compound belonging to the class of piperidine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.
- Molecular Formula : C14H15BrFNO2
- Molecular Weight : 328.18 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCC(=O)C1CCCN(C1=O)C2=C(C=C(C=C2)F)Br
The structural characteristics of this compound suggest that it may interact with various biological targets, including enzymes and receptors. The presence of bromine and fluorine substituents enhances its chemical reactivity, potentially leading to significant biological interactions.
Table 1: Comparison of Structural Features with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Piperidine ring with bromine and fluorine | Potential enzyme inhibitor |
| 1-(2-Bromo-6-fluorophenyl)-3-propanoylpiperidin-2-one | Similar piperidine structure | Different substitution pattern may affect activity |
| 1-(2-Bromo-4-fluorophenyl)-3-propanoylpiperidin-2-one | Piperidine core with a bromo and fluoro group | Explored for antimicrobial properties |
Cellular Effects
Research indicates that this compound may influence cellular functions by modulating signaling pathways, gene expression, and metabolic processes. Its potential as an antimitotic agent has been noted in studies involving cancer cell lines, where it demonstrated inhibitory effects on cell proliferation.
Case Study: Anticancer Activity
In a study examining its effects on various cancer cell lines, this compound showed significant cytotoxicity against breast and lung cancer cells. The compound's mechanism involved the induction of apoptosis and cell cycle arrest at the G2/M phase.
The precise molecular mechanisms of this compound are not fully elucidated. However, it is hypothesized that the compound exerts its biological effects through:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could interact with neurotransmitter receptors, influencing neuronal signaling.
| Mechanism Type | Description |
|---|---|
| Enzyme Inhibition | Potential inhibition of metabolic enzymes affecting cell growth |
| Receptor Modulation | Interaction with receptors modulating neurotransmission |
Research Applications
The compound has been explored for various applications in medicinal chemistry:
- Anticancer Research : Investigated for its potential to inhibit tumor growth.
- Antimicrobial Studies : Preliminary data suggest activity against certain bacterial strains.
- Neuropharmacology : Potential effects on neurotransmitter systems warrant further investigation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
